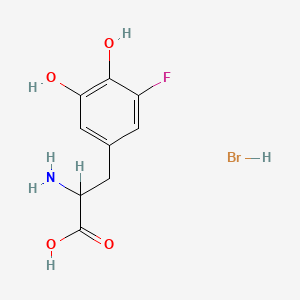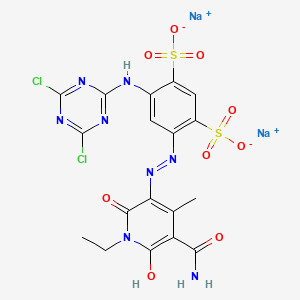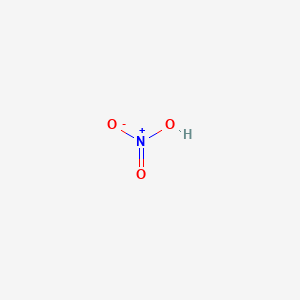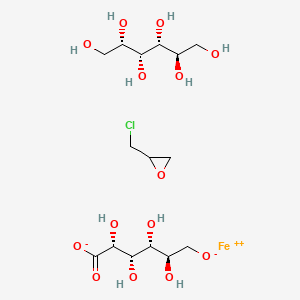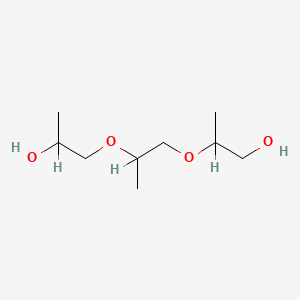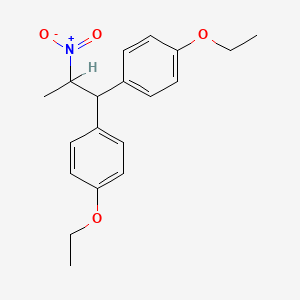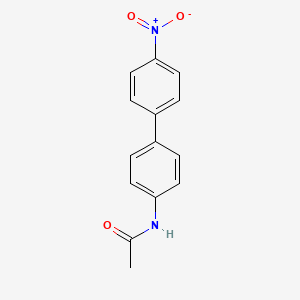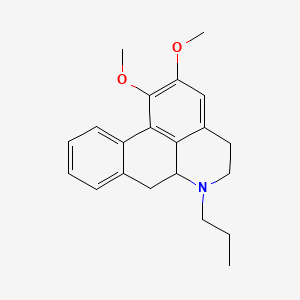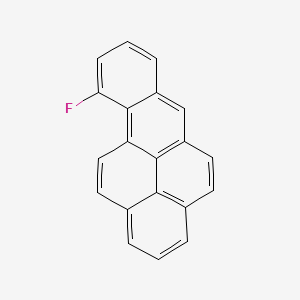
Violet Direct 51
Vue d'ensemble
Description
Direct Violet 51 (DV51) is a synthetic dye that is used in a variety of applications, including in the laboratory, for the detection of proteins and nucleic acids. DV51 is a highly fluorescent dye that has a wide range of applications due to its unique properties. In particular, its ability to bind to nucleic acids and proteins makes it an ideal tool for the detection and analysis of these molecules.
Applications De Recherche Scientifique
Traitement des eaux usées
Violet Direct 51: est utilisé dans le traitement des eaux usées par des procédés d'adsorption. Des chercheurs ont étudié le potentiel des composites de déchets de marbre pour éliminer ce colorant des solutions aqueuses. Des paramètres tels que le pH, la dose d'adsorbant, la concentration initiale du colorant et le temps de contact sont optimisés pour améliorer la capacité d'adsorption {svg_1}.
Dégradation photocatalytique
Le colorant a fait l'objet d'études portant sur la dégradation photocatalytique. L'efficacité de l'élimination de la couleur et l'impact des paramètres structuraux sur la vitesse de dégradation sont analysés. Ce processus est crucial pour lutter contre l'impact environnemental des eaux usées colorées {svg_2}.
Adsorbants nanocomposites
This compound: a été ciblé pour son élimination en utilisant de nouveaux nanocomposites. L'efficacité de ces composites pour adsorber le colorant des solutions est un domaine de recherche prometteur, qui pourrait conduire à des technologies de purification de l'eau plus efficaces {svg_3}.
Décoloration électrochimique
Des méthodes électrochimiques ont été explorées pour la décoloration du This compound dans l'eau. Cette approche offre une alternative aux méthodes de traitement traditionnelles, offrant potentiellement une solution plus durable pour l'élimination des colorants des effluents industriels {svg_4}.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Direct Violet 51 is primarily targeted towards cellulosic fibers, such as cotton . It is an anionic dye with substantivity for these fibers and is normally applied from an aqueous dyebath containing an electrolyte .
Mode of Action
The mode of action of Direct Violet 51 involves its interaction with the cellulosic fibers. The dye adheres to the fabric molecules without the help from other chemicals .
Biochemical Pathways
It’s known that the dye can be removed from an aqueous solution using an electrochemical method . The UV-VIS spectra of the dye were analyzed prior to and after treatment, confirming that the conjugated systems were decomposed at a current of 100 mA .
Pharmacokinetics
It’s known that the dye can be removed from water using adsorption processes .
Result of Action
The result of the action of Direct Violet 51 is the successful dyeing of cellulosic fibers, such as cotton . The dye is a good dyeing agent for cotton fabrics . After the dyeing process, the fibers exhibit the color of the dye.
Action Environment
The action of Direct Violet 51 is influenced by various environmental factors. For instance, the decolorization process of the dye was investigated in an aqueous solution using an electrochemical method . The parameters such as applied current, initial pH, solution conductivity, interfering ions, and effect of electrodes were optimized . It was found that the dye with an initial concentration of 20 mg L −1 could be removed after 50 min using a current of 100 mA with color removal of up to 94% .
Analyse Biochimique
Biochemical Properties
Direct Violet 51 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with laccase and lignin peroxidase, enzymes involved in the degradation of lignin and other complex organic molecules . These interactions often result in the breakdown of the dye, leading to its decolorization. The nature of these interactions typically involves the oxidation of the azo bonds, resulting in the formation of colorless compounds.
Cellular Effects
Direct Violet 51 has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Direct Violet 51 has been shown to alter the expression of genes involved in oxidative stress responses and detoxification pathways . Additionally, the dye can disrupt cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of Direct Violet 51 involves its interaction with cellular biomolecules. The dye can bind to proteins and enzymes, inhibiting or activating their functions. For instance, Direct Violet 51 can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to a cascade of cellular effects, including changes in gene expression and metabolic flux. Additionally, the dye can induce oxidative stress by generating reactive oxygen species, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Direct Violet 51 can change over time. The stability and degradation of the dye are influenced by various factors such as pH, temperature, and the presence of other chemicals . Over time, Direct Violet 51 can degrade into smaller, less toxic compounds, reducing its impact on cellular function. Prolonged exposure to the dye can lead to long-term effects such as chronic oxidative stress and DNA damage in cells.
Dosage Effects in Animal Models
The effects of Direct Violet 51 vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function. At higher doses, it can induce toxic effects such as liver and kidney damage . Threshold effects have been observed, where a certain concentration of the dye leads to significant adverse effects. These toxic effects are often dose-dependent, with higher doses resulting in more severe outcomes.
Metabolic Pathways
Direct Violet 51 is involved in various metabolic pathways. It can be metabolized by enzymes such as laccase and lignin peroxidase, leading to its breakdown into smaller compounds . These metabolic pathways often involve the oxidation of the azo bonds, resulting in the formation of colorless products. The dye can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of Direct Violet 51 within cells and tissues are mediated by various transporters and binding proteins. The dye can be taken up by cells through endocytosis and distributed to different cellular compartments . It can also bind to proteins such as albumin, facilitating its transport in the bloodstream. The localization and accumulation of the dye within cells can influence its activity and toxicity.
Subcellular Localization
Direct Violet 51 can localize to specific subcellular compartments, affecting its activity and function. The dye can be targeted to organelles such as mitochondria and lysosomes, where it can exert its effects . Post-translational modifications and targeting signals can direct the dye to these compartments, influencing its interaction with cellular biomolecules. The subcellular localization of Direct Violet 51 can determine its impact on cellular processes and overall cell health.
Propriétés
| { "Design of the Synthesis Pathway": "Direct Violet 51 can be synthesized through a multi-step process involving the condensation of two aromatic compounds.", "Starting Materials": [ "4-nitrobenzaldehyde", "4-methoxyaniline", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium nitrite", "Sulfanilic acid", "Sodium acetate", "Acetic acid", "Sodium carbonate", "Dimethylformamide", "Copper sulfate", "Sodium borohydride", "Sodium hydroxide" ], "Reaction": [ "4-nitrobenzaldehyde is condensed with 4-methoxyaniline in the presence of sodium hydroxide and ethanol to form 4-(4-methoxyphenylazo)benzaldehyde.", "The resulting compound is reduced with sodium borohydride in the presence of copper sulfate and sodium hydroxide to form 4-(4-methoxyphenyl)benzene-1,3-diamine.", "Sulfanilic acid is diazotized with sodium nitrite and hydrochloric acid to form diazonium salt.", "The diazonium salt is coupled with 4-(4-methoxyphenyl)benzene-1,3-diamine in the presence of sodium acetate and acetic acid to form Direct Violet 51.", "The product is purified by recrystallization from dimethylformamide and sodium carbonate." ] } | |
| 5489-77-0 | |
Formule moléculaire |
C32H29N5NaO8S2 |
Poids moléculaire |
698.7 g/mol |
Nom IUPAC |
disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N5O8S2.Na/c1-18-12-20(3)30(28(13-18)46(39,40)41)36-34-25-17-27(45-4)26(14-19(25)2)35-37-31-29(47(42,43)44)16-21-15-23(10-11-24(21)32(31)38)33-22-8-6-5-7-9-22;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44); |
Clé InChI |
SUWDLDSAUCWLIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)C.[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)O)OC)C.[Na] |
| 5489-77-0 | |
Pictogrammes |
Irritant |
Synonymes |
Direct Violet 51 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
